molecular formula C12H17BrMgN2 B6333994 4-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE CAS No. 1142224-82-5

4-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE

Cat. No.: B6333994
CAS No.: 1142224-82-5
M. Wt: 293.49 g/mol
InChI Key: WYMRLTDIWZLTPV-UHFFFAOYSA-M
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Description

4-[(4-Methylpiperazino)methyl]phenylmagnesium bromide is a specialized organomagnesium halide (Grignard reagent) of value in synthetic organic chemistry. As a Grignard reagent, it acts as a strong nucleophile and base, typically utilized in carbon-carbon bond-forming reactions with various electrophiles such as carbonyl compounds (aldehydes, ketones, and carbon dioxide) to generate new chemical entities . The structure of this reagent incorporates a 4-methylpiperazine moiety, a heterocycle widely recognized in medicinal chemistry for its role in optimizing the physicochemical properties and biological activity of molecules . Piperazine derivatives are frequently explored in pharmaceutical research for their interaction with biological targets, including calcium channels . Consequently, this reagent serves as a key synthetic intermediate for the incorporation of a functionalized phenyl ring into more complex molecular architectures, potentially for the development of novel compounds for research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

magnesium;1-methyl-4-(phenylmethyl)piperazine;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N2.BrH.Mg/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12;;/h3-6H,7-11H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMRLTDIWZLTPV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=[C-]C=C2.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrMgN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup and Conditions

Materials :

  • Magnesium turnings (freshly activated)

  • Anhydrous tetrahydrofuran (THF)

  • 4-[(4-Methylpiperazino)methyl]bromobenzene

  • Iodine crystals (catalytic)

Procedure :

  • Activation of Magnesium :

    • Magnesium turnings (2.4 g, 0.1 mol) and a small iodine crystal are added to a flame-dried, nitrogen-purged flask.

    • Anhydrous THF (50 mL) is introduced, and the mixture is heated to 40°C to initiate magnesium activation.

  • Addition of Aryl Bromide :

    • A solution of 4-[(4-Methylpiperazino)methyl]bromobenzene (29.7 g, 0.1 mol) in THF (100 mL) is added dropwise over 1 hour.

    • The reaction exotherm is controlled by maintaining the temperature at 60–65°C.

  • Reflux and Completion :

    • The mixture is refluxed for 4–6 hours until magnesium is fully consumed (monitored by gas chromatography).

    • The resulting dark-brown solution is cooled to room temperature and filtered under nitrogen to remove unreacted magnesium.

Critical Parameters

ParameterOptimal ValuePurpose
SolventAnhydrous THFStabilizes Mg complex, enhances reactivity
Temperature60–65°CBalances reaction rate and side reactions
Magnesium activationIodine or 1,2-dibromoethaneInitiates Mg surface reactivity
Reaction time4–6 hoursEnsures complete conversion

Characterization and Quality Control

The final Grignard reagent is characterized by:

  • Titration : Quenching an aliquot with deuterated water and analyzing via 1H^1H-NMR to quantify active Mg content.

  • Functional Testing : Reacting with benzaldehyde to form the corresponding alcohol, confirming nucleophilic activity2.

Yield and Purity :

  • Typical yields range from 85–90% based on aryl bromide input.

  • The solution concentration is standardized to 0.25 M in THF for commercial availability.

Challenges and Mitigation Strategies

  • Moisture Sensitivity :

    • Strict anhydrous conditions are maintained using Schlenk lines or gloveboxes.

    • Solvents are pre-dried over molecular sieves.

  • Steric Hindrance :

    • The bulky (4-methylpiperazino)methyl group slows reaction kinetics.

    • Extended reflux durations (up to 8 hours) improve conversion.

  • Byproduct Formation :

    • Biphenyl derivatives may form via Wurtz coupling; controlled addition rates minimize this.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance heat dissipation and reduce side reactions. Key adaptations include:

  • Precision dosing pumps for controlled aryl bromide addition.

  • In-line IR spectroscopy for real-time monitoring of Mg consumption .

Chemical Reactions Analysis

Types of Reactions: 4-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include secondary and tertiary alcohols, substituted aromatic compounds, and complex organic molecules used in pharmaceuticals .

Scientific Research Applications

4-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of pharmaceutical intermediates and active compounds.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE involves the formation of a highly reactive organomagnesium intermediate. This intermediate can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophiles .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Trifluoromethyl (402-51-7) vs. 4-Methylpiperazino-methyl: The trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilicity at the magnesium-bound carbon.
  • Biphenyl (3315-91-1): The extended aromatic system increases steric hindrance, limiting its use in sterically demanding reactions compared to the more flexible 4-methylpiperazino-methyl substituent .

Solubility and Stability

  • All listed compounds are THF-soluble, but the 4-methylpiperazino-methyl group’s basicity may enhance stability in protic solvents compared to alkyl-substituted analogs like p-tolylmagnesium bromide (4294-57-9) .
  • The trifluoromethoxy derivative (169222-42-8) shares solubility traits but is more prone to decomposition under acidic conditions due to its labile ether linkage .

Biological Activity

4-[(4-Methylpiperazino)methyl]phenylmagnesium bromide (commonly referred to as 3-MPMB) is an organomagnesium compound classified as a Grignard reagent. Its chemical formula is C12_{12}H17_{17}BrMgN, and it has a molecular weight of approximately 293.49 g/mol. This compound features a phenyl group attached to a piperazine derivative, which enhances its reactivity and potential biological activity. The following sections will explore its biological activity, including its synthesis, reactivity, and potential applications in organic synthesis and medicinal chemistry.

The compound is characterized by its nucleophilic properties, making it an essential reagent in organic synthesis. As a Grignard reagent, it can react with various electrophiles, facilitating the formation of carbon-carbon bonds. This property allows for the introduction of the functional group derived from the piperazine moiety into target molecules.

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of 4-methylpiperazine with phenylmagnesium bromide. The general reaction can be summarized as follows:

4 Methylpiperazine+Phenylmagnesium Bromide4 4 Methylpiperazino methyl phenylmagnesium Bromide\text{4 Methylpiperazine}+\text{Phenylmagnesium Bromide}\rightarrow \text{4 4 Methylpiperazino methyl phenylmagnesium Bromide}

This reaction highlights the nucleophilic character of the Grignard reagent, which can engage in various reactions with electrophilic substrates such as carbonyl compounds.

Anticancer Potential

Research indicates that compounds similar to 3-MPMB may exhibit anticancer properties due to their ability to interact with biological macromolecules. For instance, studies on related piperazine derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities. The presence of the piperazine ring in 3-MPMB suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies indicate that such interactions could lead to anxiolytic or antidepressant effects .

Case Studies

  • Synthesis of Complex Organic Molecules : A study demonstrated the use of 3-MPMB in synthesizing complex organic molecules that possess biological activity. The compound was employed as a nucleophile in reactions with various electrophiles, leading to the formation of biologically relevant scaffolds .
  • Reactivity with Electrophiles : In another investigation, 3-MPMB was reacted with carbonyl compounds to form alcohols and ketones. This reaction not only showcases its utility in organic synthesis but also highlights its potential for generating biologically active molecules.

Comparative Analysis

To better understand the uniqueness of 3-MPMB, a comparison with structurally similar compounds is provided below:

Compound NameMolecular FormulaMolecular Weight (g/mol)Notable Features
3-Fluoro-4-[(4-methylpiperazino)methyl]phenylmagnesium bromideCHBrFMgN311.48Contains fluorine, enhancing reactivity
3-(4-Morpholinylmethyl)phenylmagnesium bromideCHBrMgNO293.49Morpholine instead of piperazine
3-(4-Methoxyphenyl)magnesium bromideCHBrMgO217.32Lacks piperazine functionality

The table illustrates how 3-MPMB's specific combination of functional groups may contribute to distinct reactivity patterns and biological interactions compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 4-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE?

  • Answer : Synthesis typically involves Grignard reagent preparation under anhydrous conditions. Key steps include:

  • Using tetrahydrofuran (THF) or diethyl ether as solvents to stabilize the organomagnesium intermediate .
  • Controlling reaction temperature (0–25°C) to prevent side reactions .
  • Employing spectroscopic monitoring (e.g., TLC or HPLC) to track reaction progress .
  • Quenching the reaction with proton sources (e.g., H₂O or NH₄Cl) to isolate the product .

Q. Which characterization techniques are essential for validating the compound’s structural integrity?

  • Answer : A multi-technique approach ensures accuracy:

  • Elemental analysis confirms stoichiometry .
  • NMR spectroscopy (¹H, ¹³C) verifies substituent positions and piperazine ring integration .
  • Mass spectrometry (MS) validates molecular weight .
  • FTIR identifies functional groups (e.g., Mg-Br vibrations) .
TechniquePurposeExample Data
¹H NMRConfirm methylpiperazino and phenyl group couplingδ 2.3–2.5 (piperazine CH₃), δ 7.2–7.8 (aromatic protons)
MSMolecular ion peak alignmentm/z = [M]+ calculated vs. observed

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Answer : Conduct stress tests:

  • Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor degradation via HPLC .
  • Hydrolytic stability : Expose to aqueous buffers (pH 4–9) and analyze by NMR for structural changes .
  • Oxidative stability : Treat with H₂O₂ (3–30%) and track byproduct formation .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for higher yields?

  • Answer : Apply a 2³ factorial design to test variables:

  • Factors : Temperature (25°C vs. 40°C), solvent (THF vs. ether), and catalyst loading (0.1% vs. 0.5%).
  • Response variables : Yield, purity, and reaction time .
  • Use ANOVA to identify significant interactions and derive optimal conditions .
FactorLevel 1Level 2
Temp.25°C40°C
SolventTHFEther
Catalyst0.1%0.5%

Q. How should researchers resolve contradictions in reaction yield data across studies?

  • Answer :

  • Cross-method validation : Compare yields from Grignard vs. alternative routes (e.g., coupling reactions) .
  • Variable isolation : Use computational tools (e.g., COMSOL Multiphysics) to simulate solvent effects or temperature gradients .
  • Meta-analysis : Aggregate data from similar compounds (e.g., bromophenyl derivatives) to identify trends .

Q. What advanced validation protocols ensure analytical method robustness for quantifying this compound?

  • Answer : Follow pharmacopeial standards:

  • Specificity : Test against structurally similar impurities (e.g., 4-methylpiperazine derivatives) via HPLC-DAD .
  • Linearity : Calibrate across 50–150% of expected concentration (R² ≥ 0.995) .
  • Robustness : Vary HPLC parameters (flow rate ±0.1 mL/min, column temperature ±2°C) to assess reproducibility .

Q. How can AI-driven simulations enhance experimental design for this compound?

  • Answer :

  • Virtual screening : Predict reactivity with substrates using ML models trained on organomagnesium datasets .
  • Reactor simulation : Model heat/mass transfer in COMSOL to optimize scale-up conditions .
  • Autonomous labs : Implement AI for real-time adjustments in reaction parameters (e.g., stoichiometry, quenching time) .

Q. What comparative strategies are recommended when literature data on this compound is scarce?

  • Answer :

  • Structural analogs : Compare with 4-methylpiperazine-containing Grignard reagents (e.g., [(4-methylpiperazinyl)phenyl]magnesium chloride) for reactivity trends .
  • Mechanistic extrapolation : Use DFT calculations to infer reaction pathways from simpler aryl magnesium bromides .

Methodological Best Practices

  • Safety protocols : Handle under inert atmosphere (N₂/Ar) due to moisture sensitivity; use flame-resistant equipment for quenching .
  • Data integrity : Encrypt spectral data and employ version-controlled repositories to prevent loss/tampering .

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